molecular formula C16H16INO2 B5345679 2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide

2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide

Cat. No.: B5345679
M. Wt: 381.21 g/mol
InChI Key: OUAAKOJXLXXDST-UHFFFAOYSA-N
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Description

2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features an iodine atom attached to the benzene ring, which is further connected to a benzamide group through a 2-(4-methylphenoxy)ethyl linkage

Properties

IUPAC Name

2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO2/c1-12-6-8-13(9-7-12)20-11-10-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAAKOJXLXXDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide typically involves the following steps:

    Iodination of Benzamide: The starting material, benzamide, is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom onto the benzene ring.

    Etherification: The iodinated benzamide is then reacted with 2-(4-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.

    Biological Studies: It can be employed in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-iodo-N-phenylbenzamide: Similar structure but lacks the 2-(4-methylphenoxy)ethyl group.

    2-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide is unique due to the presence of the 2-(4-methylphenoxy)ethyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

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